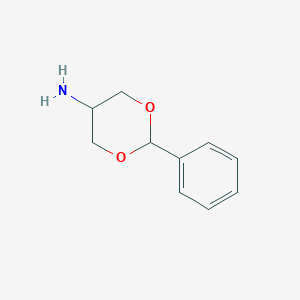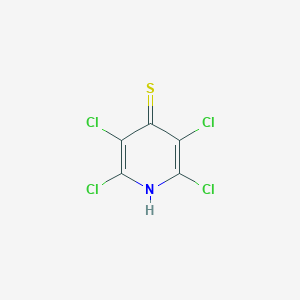
4-メチルインドリン-2-オン
概要
説明
科学的研究の応用
4-Methylindolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
生化学分析
Biochemical Properties
Indolin-2-one derivatives have been shown to interact with various enzymes and proteins . For instance, some indolin-2-one derivatives were designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .
Cellular Effects
Some indolin-2-one derivatives have shown cytotoxic effects against human cancer cell lines . These compounds exhibited strong cytotoxicity, with IC50 values in the range of 0.65–7.17 µM .
Molecular Mechanism
Indolin-2-one derivatives have been shown to inhibit AChE, which could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
It is common for the effects of chemical compounds to vary with dosage, and high doses can often lead to toxic or adverse effects .
Metabolic Pathways
Indole and its metabolites, which include indolin-2-one derivatives, have been studied for their roles in various metabolic pathways .
Transport and Distribution
The transport and distribution of chemical compounds can be influenced by factors such as transporters, binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methylindolin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-alkylated anilines with carbonyl compounds under acidic conditions. For instance, the reaction of 4-methylaniline with ethyl glyoxylate in the presence of hydrochloric acid can yield 4-methylindolin-2-one.
Industrial Production Methods: Industrial production of 4-methylindolin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 4-Methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoindoles.
Reduction: Reduction reactions can convert it into 4-methylindoline.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: 4-Methyl-2-oxoindole.
Reduction: 4-Methylindoline.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 4-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Indolin-2-one: The parent compound without the methyl group.
3-Hydroxyindolin-2-one: A hydroxylated derivative with different biological activities.
Isatin (3-Hydroxy-2-oxoindole): Another derivative with significant medicinal properties.
Uniqueness: 4-Methylindolin-2-one is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its analogs.
特性
IUPAC Name |
4-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-8-7(6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRZZPHRQZGXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503240 | |
| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13220-46-7 | |
| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)







